2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride
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Description
2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its role in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
1. Synthesis and Photophysical Properties
- 2,4-Dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride is used in the synthesis of various benzodiazepine derivatives. For instance, it has been involved in the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group, which were then further modified through reactions with different amines and compounds (Chhakra et al., 2019). Additionally, its derivatives have been studied for their photophysical properties, including dual emission and excimer fluorescence, indicating their potential use in advanced materials research (Qomi et al., 2017).
2. Chemical Transformations and Reactions
- The compound plays a role in various chemical transformations. For example, its derivatives have been used in the generation of structurally diverse libraries through alkylation and ring closure reactions, which is pivotal in the field of synthetic chemistry and drug design (Roman, 2013). Furthermore, reactions involving this compound have led to the synthesis of various heterocyclic compounds and derivatives, showcasing its versatility in chemical synthesis (Shibuya, 1981).
3. Antimicrobial and Antifungal Properties
- Derivatives of this chemical have been synthesized and evaluated for antimicrobial activities. The design and synthesis of new triazole derivatives containing the morpholine moiety, related to this compound, have shown significant antimicrobial properties (Sahin et al., 2012). Moreover, hydroxylated analogs of benzodiazepine, which include this compound, have been synthesized and shown potential as antioxidants and antifungals (Caiana et al., 2021).
properties
IUPAC Name |
4-[(2,4-dimethyl-1H-1,5-benzodiazepin-8-yl)sulfonyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S.2ClH/c1-11-9-12(2)17-15-10-13(3-4-14(15)16-11)22(19,20)18-5-7-21-8-6-18;;/h3-4,9-10,17H,5-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYFYRNNAKENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCOCC3)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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